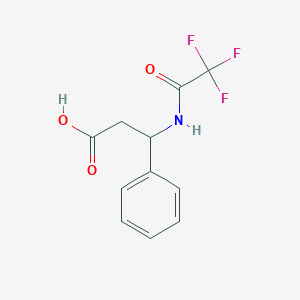

3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(6-9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOGCHRKQFVQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR and 13C NMR characterization of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid

Topic: 1H NMR and 13C NMR Characterization of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary: The Structural Fingerprint

This compound is a critical

Characterizing this molecule requires moving beyond standard assignment. The presence of the trifluoromethyl (

This guide provides a self-validating protocol for the complete NMR characterization of this compound, emphasizing the causality between molecular geometry and spectral output.

Structural Logic & Spin System Analysis

Before acquiring data, we must define the expected magnetic environment. The molecule consists of three distinct spin systems that interact:

-

The Fluorine "Ghost" (

): The -

The ABX System (Propanoic Chain): The chiral center at C3 renders the two protons at C2 (the

-position) diastereotopic ( -

The Exchangeable Protons: The Amide (

) and Acid (

Diagram 1: Connectivity & Coupling Logic

The following diagram illustrates the flow of magnetization and coupling interactions expected in the spectrum.

Caption: Logical flow of heteronuclear and homonuclear coupling interactions defining the spectral fingerprint.

Experimental Protocol

Objective: Minimize signal broadening caused by hydrogen bonding and aggregation, ensuring clear resolution of the amide doublet and diastereotopic methylene protons.

3.1 Solvent Selection: The Case for DMSO-d6

While

-

Problem: In

, the carboxylic acid and amide protons often aggregate, leading to extreme broadening or disappearance of signals. -

Solution: DMSO-d6 is the required solvent.[1] It is a strong hydrogen-bond acceptor, which "locks" the NH and COOH protons into specific environments, sharpening their signals and slowing chemical exchange to observable timescales.

3.2 Sample Preparation Workflow

-

Mass: Weigh 10–15 mg of the solid compound.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Homogenization: Sonicate for 30 seconds. Do not heat, as this increases proton exchange rates.

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet at 2.50 ppm.

NMR Characterization (400 MHz+)

Reference: 2.50 ppm (DMSO-d6 residual)

| Signal | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 1 | 12.0 – 13.0 | Broad Singlet | 1H | -COOH | Highly deshielded due to acidity. Broadness indicates rapid exchange. |

| 2 | 9.80 – 10.0 | Doublet ( | 1H | -NH - | The amide proton. Appears as a doublet due to |

| 3 | 7.20 – 7.45 | Multiplet | 5H | Ar-H | The phenyl ring protons. Often overlapping; integration confirms the aromatic ratio. |

| 4 | 5.30 – 5.50 | Multiplet (dt/q) | 1H | C(3)-H | The "Benzylic" proton. Deshielded by the N-atom and Phenyl ring. Splits due to NH and C2-H neighbors. |

| 5 | 2.70 – 2.90 | Multiplet (dd) | 2H | C(2)-H | The |

Technical Note on the C3-H Signal: The proton at position 3 is the linchpin of the assignment. It must show a correlation (COSY) to the amide NH and the C2 protons. If the NH doublet is not resolved (due to wet solvent), the C3-H signal will simplify, losing one coupling constant.

NMR Characterization: The Fluorine Coupling

Reference: 39.5 ppm (DMSO-d6 septet)

This spectrum is defined by Carbon-Fluorine (

5.1 The "Quartet" Analysis Table

| Signal | Shift ( | Multiplicity | Assignment | Interpretation | |

| 1 | ~171.5 | Singlet | - | C OOH | The acid carbonyl. Far downfield, no F-coupling (too distant). |

| 2 | ~156.2 | Quartet | NH-C =O | The amide carbonyl. Diagnostic | |

| 3 | ~141.0 | Singlet | - | Ar-C (Ipso) | The quaternary aromatic carbon attached to the alkyl chain. |

| 4 | 126 – 129 | Singlets | - | Ar-C | Remaining aromatic carbons. |

| 5 | ~116.0 | Quartet | -C F | The trifluoromethyl carbon. Huge coupling constant; often low intensity due to splitting and lack of NOE. | |

| 6 | ~51.0 | Singlet | - | C (3)-H | The chiral benzylic carbon. |

| 7 | ~39.0 | Singlet | - | C (2)-H | The methylene carbon (often obscured by DMSO solvent peaks; check HSQC). |

Diagram 2: C-F Splitting Tree

The following diagram visualizes the magnitude difference between 1-bond and 2-bond coupling, critical for identifying the TFA group.

Caption: Comparison of coupling magnitudes. The CF3 signal is split much wider (288 Hz) than the Amide Carbonyl (36 Hz).

Advanced Verification (Self-Validating Protocols)

To ensure the structure is correct and not an isomer or byproduct, apply these validation checks:

-

The HSQC Check:

-

The Carbon at ~51 ppm must correlate with the Proton at ~5.4 ppm.

-

The Carbon at ~39 ppm must correlate with the Protons at ~2.8 ppm.

-

Failure Mode: If the ~51 ppm carbon correlates to a proton at 4.0 ppm, you likely have the

-amino acid isomer (Phenylalanine derivative), not the

-

-

The 19F Check (Optional but Recommended):

-

Run a quick

NMR (unreferenced or referenced to TFA). -

Expect a singlet at approximately -76 ppm (relative to

). -

This confirms the integrity of the TFA group and absence of fluoride ion impurities.

-

-

Integration Balance:

-

Set the Aromatic region (5H) as the integral reference.

-

The Beta-CH (1H) must integrate to exactly 1.0.

-

The Alpha-CH2 (2H) must integrate to exactly 2.0.

-

Deviation: If the Beta-CH integrates low, the compound may be aggregating or the relaxation delay (d1) is too short.

-

References

-

Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2][3] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[3] Link

-

C-F Coupling Constants: Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated... Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1976, pp. 402-412. Link

-

General NMR Data for Solvents: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents... in Deuterated Solvents." Organometallics, vol. 29, no.[4] 9, 2010, pp. 2176–2179. Link

- Beta-Amino Acid Characterization: Seebach, D., et al. "Preparation and structure of beta-peptides." Helvetica Chimica Acta, vol. 79, 1996.

Sources

Mechanism of Action and Biological Interface of N-Trifluoroacetyl Amino Acids

Executive Summary

N-trifluoroacetyl amino acids (N-TFA-AAs) represent a unique class of fluorinated biomolecules that bridge the gap between synthetic medicinal chemistry and endogenous metabolic processing. Unlike their physiological counterparts (N-acetyl amino acids), N-TFA-AAs introduce the trifluoromethyl (

This technical guide delineates the mechanism of action of N-TFA-AAs in biological systems, focusing on their transport, enzymatic hydrolysis by Aminoacylase I (ACY1), and the downstream pharmacodynamic effects of their metabolites. It serves as a blueprint for researchers utilizing these compounds as metabolic probes, prodrug scaffolds, or precursors for 19F-NMR biological assays.

Physicochemical Architecture & Biological Implications[1][2]

The biological behavior of N-TFA-AAs is dictated by the electronic and steric perturbations introduced by the trifluoroacetyl group.

The Fluorine Effect[3]

-

Electronic Withdrawal: The

group is a powerful electron-withdrawing group (EWG). This reduces the electron density on the amide nitrogen, increasing the acidity of the amide proton ( -

Lipophilicity: The replacement of

with -

Steric Bulk: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). The

group occupies a volume similar to an isopropyl group, potentially imposing steric constraints within enzyme active sites.

Structural Comparison

| Feature | N-Acetyl Amino Acid | N-Trifluoroacetyl Amino Acid | Biological Consequence |

| Lipophilicity | Low to Moderate | High | Enhanced passive diffusion; blood-brain barrier penetration. |

| Amide Stability | Stable | Labile to specific hydrolases | Substrate for deacylation; potential for "prodrug" release. |

| pKa (Amide NH) | ~17 | ~12 | Altered H-bond donor capability in receptor binding pockets. |

| Metabolic Product | Acetate (Benign) | Trifluoroacetate (TFA) | TFA is a stable anion with specific biological activity (see Section 4). |

Cellular Entry and Transport Mechanisms

Unlike free amino acids, which rely on Lat-type transporters (e.g., LAT1, SLC7A5) that require a free amino group, N-TFA-AAs lack the zwitterionic character necessary for these specific carriers.

Passive Diffusion

Due to the masked N-terminus and the lipophilic

Carrier-Mediated Transport

Once the amine is acylated, the molecule structurally resembles a monocarboxylic acid.

-

Monocarboxylate Transporters (MCTs): N-TFA-AAs can be substrates for MCTs (SLC16 family), which typically transport lactate, pyruvate, and ketone bodies.

-

Organic Anion Transporters (OATs): In renal and hepatic tissues, the anionic carboxylate allows uptake via OATs, facilitating clearance or hepatic metabolism.

Enzymatic Processing: The ACY1 Nexus

The core metabolic event for N-TFA-AAs is hydrolysis. The primary enzyme responsible is Aminoacylase I (ACY1) (EC 3.5.1.14), a cytosolic zinc-binding metalloenzyme found abundantly in the kidney and liver.[1]

Mechanism of Hydrolysis

ACY1 functions to salvage amino acids from N-acylated derivatives.[1] While it naturally processes N-acetyl amino acids, it accepts N-TFA-AAs as substrates.

-

Substrate Binding: The N-TFA-AA enters the active site. The hydrophobic pocket accommodates the

group, although the steric bulk may alter -

Zinc Coordination: The carbonyl oxygen of the N-TFA moiety coordinates with the active site Zinc ion (

), polarizing the bond. -

Nucleophilic Attack: A zinc-activated water molecule (hydroxide ion) attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A transition state forms, stabilized by residues (likely Glu147 and His residues) in the catalytic center.

-

Collapse and Release: The C-N bond cleaves, releasing the free L-amino acid and trifluoroacetic acid (TFA).

Note on Stereoselectivity: ACY1 is highly specific for L-amino acids . D-isomers of N-TFA-AAs are generally not hydrolyzed, a property exploited in the kinetic resolution of racemic mixtures.

Visualization of the Catalytic Cycle

Figure 1: Catalytic cycle of Aminoacylase I acting on N-TFA amino acids. The zinc ion is critical for activating the water molecule for hydrolysis.

Pharmacodynamics and Downstream Effects

Upon hydrolysis, the N-TFA-AA yields two distinct bioactive components: the free amino acid (metabolic fuel/signal) and Trifluoroacetate (TFA) .

Trifluoroacetate as a Glycine Receptor Modulator

The released TFA is not merely a waste product; it possesses specific pharmacological activity.[2]

-

Target: Glycine Receptors (GlyR), specifically

subunits.[3][4] -

Mechanism: TFA acts as an allosteric potentiator . It binds to a site distinct from the agonist (glycine) binding site, likely interacting with positively charged residues (Arg, Lys) in the extracellular domain.

-

Effect: It increases the chloride (

) current mediated by glycine, potentially leading to enhanced inhibitory neurotransmission. This mechanism is shared with volatile anesthetics (e.g., isoflurane) which also metabolize to TFA.

The Hapten Hypothesis (Immune Sensitization)

In rare cases, if the N-TFA moiety is transferred to lysine residues of tissue proteins (transacylation) rather than being hydrolyzed, it can form TFA-protein adducts .

-

These adducts can act as neo-antigens (haptens).

-

The immune system may recognize the "TFA-Self" complex, leading to the production of anti-TFA antibodies. This is the proposed mechanism for halothane hepatitis, though less common with simple N-TFA amino acid administration compared to reactive acyl halides.

Experimental Protocols

Protocol 1: Real-Time 19F NMR Hydrolysis Assay

This protocol validates the cleavage of N-TFA-AAs by ACY1, utilizing the chemical shift difference between the amide-bound

Materials:

-

N-TFA-Glycine (Substrate)

-

Aminoacylase I (from Aspergillus or Porcine Kidney)

-

Deuterated Phosphate Buffer (pH 7.4)

-

NMR Spectrometer (min. 300 MHz)

Workflow:

-

Preparation: Dissolve N-TFA-Glycine (10 mM) in deuterated buffer.

-

Baseline Scan: Acquire a baseline 19F NMR spectrum. The N-TFA signal typically appears around -76.0 ppm.

-

Initiation: Add ACY1 (10 units) to the NMR tube and mix gently.

-

Acquisition: Acquire arrayed 19F spectra every 2 minutes for 60 minutes.

-

Analysis: Monitor the disappearance of the N-TFA peak (-76.0 ppm) and the appearance of the free TFA peak (~ -75.5 ppm).

-

Quantification: Integrate peaks to determine the hydrolysis rate (

).

Protocol 2: Synthesis of N-TFA Standards (Schotten-Baumann)

To generate reference standards or probes.

-

Dissolution: Dissolve the L-amino acid (10 mmol) in 1N NaOH (20 mL) at 0°C.

-

Acylation: Dropwise add Trifluoroacetic Anhydride (TFAA) (15 mmol) or Ethyl Trifluoroacetate. Note: TFAA is more reactive but requires careful pH control.

-

Reaction: Stir for 2 hours, maintaining pH > 10 with additional NaOH.

-

Acidification: Carefully acidify to pH 2.0 with 1N HCl. The N-TFA derivative will often precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3x), dry over

, and concentrate.

Biological Fate Flowchart

Figure 2: Biological fate of N-TFA amino acids from entry to downstream pharmacological effects.

References

-

Fones, W. S., & Lee, M. (1954).[5] Hydrolysis of the N-trifluoroacetyl derivatives of several D- and L-amino acids by acylase I. Journal of Biological Chemistry, 210(1), 227-238.[5] Link

-

Mihic, S. J., et al. (1997). Sites of alcohol and volatile anesthetic action on Glycine and GABAA receptors.[4] Nature, 389, 385-389. (Context on TFA modulation sites).

-

Beckstead, M. J., et al. (2002). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor.[2][3] Journal of Neurophysiology. Link

- Anders, M. W. (2005). Metabolism and toxicity of hydrochlorofluorocarbons: Current knowledge and needs. Environmental Health Perspectives. (Context on TFA toxicity and protein adducts).

- Gao, X., et al. (2006). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Hydrolysis of the N-trifluoroacetyl derivatives of several D- and L-amino acids by acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic Acid

[1]

Executive Summary & Compound Identity

This compound represents a critical class of fluorinated

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 261.20 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water.[1][2] |

Synthetic Protocol & Isolation

To understand the impurity profile (e.g., residual anhydride or ester), one must understand the synthesis. The standard protocol involves the

Methodology

-

Starting Material: 3-Amino-3-phenylpropanoic acid (1.0 eq) is suspended in dry dichloromethane (DCM).[1]

-

Acylation: Trifluoroacetic anhydride (TFAA, 1.1 eq) is added dropwise at 0°C. Note: Ethyl trifluoroacetate can be used with triethylamine (TEA) for milder conditions to prevent racemization if starting with chiral material.

-

Workup: The mixture is stirred for 2 hours, concentrated in vacuo to remove excess TFAA/TFA, and recrystallized from EtOAc/Hexanes.

Workflow Diagram

Figure 1: Synthetic pathway for the N-acylation of

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR data is dominated by the heteronuclear coupling between Fluorine-19 and Carbon-13.[1]

1.

H NMR (Proton)

Solvent: DMSO-

The amide proton (NH) is significantly deshielded by the electron-withdrawing

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 9.80 - 10.10 | Doublet ( | 1H | Highly deshielded amide proton due to |

| Ar-H | 7.20 - 7.45 | Multiplet | 5H | Phenyl ring protons (ortho/meta/para overlap).[1] |

| 5.30 - 5.50 | Multiplet (dt or q) | 1H | Benzylic position.[1] Downfield shift vs parent amine ( | |

| 2.70 - 2.95 | ABX System (dd) | 2H | Diastereotopic methylene protons adjacent to the carboxylic acid.[1] | |

| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic acid proton (often invisible if exchanged with |

2.

C NMR (Carbon)

Critical Feature: The trifluoroacetyl group creates characteristic quartets due to

| Carbon Type | Shift ( | Splitting Pattern ( | Interpretation |

| COOH | 171.5 - 172.5 | Singlet | Free carboxylic acid carbonyl.[1] |

| N-C=O | 156.0 - 157.0 | Quartet ( | Amide carbonyl coupled to |

| CF | 115.5 - 116.5 | Quartet ( | Trifluoromethyl carbon.[1] Large coupling constant confirms |

| Ar-C (ipso) | 140.0 - 141.0 | Singlet | Aromatic quaternary carbon attached to the |

| Ar-C | 126.0 - 129.0 | Singlets | Remaining aromatic carbons.[1] |

| 50.0 - 52.0 | Singlet | Benzylic carbon.[1] | |

| 39.0 - 41.0 | Singlet | Methylene carbon.[1] |

3.

F NMR (Fluorine)

Reference: CFCl

-

Signal: Singlet (sharp).

-

Shift: -75.8 to -76.5 ppm .[1]

-

Utility: This single peak allows for rapid quantification of purity or enantiomeric excess (if a chiral solvating agent like quinine or a chiral amine is added, this singlet will split into two diastereomeric signals).

B. Mass Spectrometry (MS)

Ionization: ESI (Negative/Positive) or EI (70 eV)

The fragmentation is driven by the stability of the benzylic cation and the loss of the trifluoromethyl group.

-

Molecular Ion (

): 261 m/z -

Base Peak (EI): Often

104 (Styrene fragment) or 192 (

Fragmentation Pathway (EI)

Figure 2: Proposed fragmentation pathway for EI-MS.[1]

C. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR

The electron-withdrawing nature of the fluorine atoms shifts the amide Carbonyl stretch to a higher wavenumber (blue shift) compared to a standard acetamide.

| Functional Group | Wavenumber (cm | Description |

| O-H Stretch | 3200 - 2500 | Broad, carboxylic acid dimer.[1] |

| N-H Stretch | 3300 - 3350 | Sharp band (Amide A).[1] |

| C=O (Acid) | 1710 - 1730 | Typical carboxylic acid carbonyl. |

| C=O[1] (Amide I) | 1690 - 1705 | Shifted to higher freq.[1] due to |

| Amide II | 1550 - 1560 | N-H bending mixed with C-N stretch.[1] |

| C-F Stretch | 1150 - 1210 | Strong, broad absorptions (C-F |

References

-

General Synthesis of

-Amino Acids: - 19F NMR of Trifluoroacetyl Groups: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley: New York, 2009. (Standard reference for -76 ppm shift assignment).

-

Chiral Resolution using N-TFA Derivatives

-

Soloshonok, V. A., et al.

-amino acids." Tetrahedron: Asymmetry1995 , 6, 1601-1610.[1]

-

-

Spectral Data Validation (Parent Compound)

A Deep Dive into the Trifluoroacetyl Protecting Group: A Guide for the Modern Scientist

Foreword: The Strategic Importance of the Trifluoroacetyl Group in Complex Synthesis

In the intricate world of organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry, the judicious selection and application of protecting groups are fundamental to success. Among the diverse arsenal available to the synthetic chemist, the trifluoroacetyl (TFA) group has established itself as a uniquely valuable tool. Its utility is derived from a finely tuned balance of stability and lability, a dichotomy governed by the potent electron-withdrawing nature of its trifluoromethyl moiety.

This in-depth guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the TFA protecting group. Moving beyond a mere recitation of protocols, this document will elucidate the core principles governing its stability, provide detailed and field-tested methodologies for its use, and explore its strategic deployment in complex synthetic landscapes. As a self-validating system of knowledge, this guide is grounded in mechanistic understanding and authoritative references, empowering the reader to confidently harness the full potential of the trifluoroacetyl group in their synthetic endeavors.

I. The Chemical Foundation of Trifluoroacetyl Group Stability

The trifluoroacetyl group's behavior is a direct consequence of the strong inductive effect exerted by its three fluorine atoms. This effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity is the key to its utility as a protecting group, as it dictates the conditions under which it can be selectively cleaved.

pH-Dependent Lability: The Cornerstone of TFA Strategy

The stability of the TFA group is exquisitely sensitive to pH, a characteristic that is central to its strategic application.

-

Stability in Acidic Media: The TFA group exhibits remarkable stability under acidic conditions. This is a critical feature that allows for its use in concert with acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group.[1][2] In acidic environments, protonation of the protected amine's lone pair is less favorable, and while the carbonyl oxygen of the TFA group can be protonated, the powerful electron-withdrawing effect of the CF3 group destabilizes the resulting positive charge, thus disfavoring nucleophilic attack.

-

Cleavage in Basic and Nucleophilic Environments: The TFA group is readily cleaved under basic or nucleophilic conditions.[3][4][5] The cleavage mechanism proceeds via nucleophilic acyl substitution, where a nucleophile (such as a hydroxide ion, alkoxide, or amine) attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate that subsequently collapses to release the free amine and the trifluoroacetate anion. The rate of this deprotection is directly influenced by the strength and concentration of the nucleophile.

A range of reagents can be employed for TFA group removal, with the selection depending on the substrate's sensitivity and the desired reaction kinetics. Commonly used reagents include:

-

Aqueous or alcoholic solutions of alkali metal hydroxides (e.g., LiOH, NaOH, KOH)

-

Alkali metal carbonates (e.g., K2CO3, Na2CO3) in aqueous or alcoholic media

-

Ammonia, either aqueous or dissolved in methanol

-

Primary and secondary amines, such as piperidine

The generalized mechanism for the base-catalyzed cleavage of a TFA-protected amine is depicted below.

Sources

Methodological & Application

using 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Integration of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Profile

This guide details the protocols for incorporating This compound (herein referred to as

This molecule is a fluorinated

Key Strategic Applications:

- NMR Probes: The trifluoromethyl group serves as a sensitive, non-perturbing NMR reporter for studying peptide conformation and protein-ligand interactions.

-

Proteolytic Stability: Introduction of

-amino acids creates "foldamers" or local structural alterations that resist peptidase degradation. -

Orthogonal Protection: The Tfa group is stable to standard Fmoc deprotection conditions (piperidine) and acidic cleavage cocktails (TFA/TIS), allowing for site-specific late-stage modifications or permanent N-terminal capping.

| Property | Specification |

| Compound Name | This compound |

| Abbreviation | |

| Molecular Weight | 261.19 g/mol |

| Protecting Group | Trifluoroacetyl (Tfa) - Base Labile (Strong) |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM. |

| Chirality | Available as ( |

Pre-Synthesis Considerations: Resin & Linker Selection[1]

The choice of resin is critical and depends on the intended position of the

Scenario A: N-Terminal Capping (Most Common)

-

Goal: The molecule is the final residue added. The Tfa group remains on the peptide.

-

Recommended Resin: Wang Resin (for C-terminal acids) or Rink Amide Resin (for C-terminal amides).[1]

-

Reasoning: The Tfa group is stable to the final acidic cleavage (95% TFA), so standard resins are perfectly compatible.

Scenario B: Internal Incorporation (Elongation)

-

Goal: You intend to add more amino acids after coupling

-Tfa- -

Recommended Resin: Rink Amide Resin or Sieber Amide Resin .[1]

-

Critical Warning: You must remove the Tfa group to extend the chain. Tfa removal requires strong aqueous base (e.g., NaOH). Do NOT use Wang or Chlorotrityl resins , as the base treatment will prematurely cleave the ester linkage between the peptide and the resin.

Protocol 1: Coupling Methodology

Due to the steric bulk of the

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

Base: DIPEA (N,N-Diisopropylethylamine).[2]

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Ensure the previous Fmoc group has been removed and the resin is washed (3x DMF).[3]

-

Activation Cocktail:

-

Weigh 4.0 equivalents (eq) of

-Tfa- -

Weigh 3.9 eq of HATU.

-

Dissolve in minimal DMF (approx. 2-3 mL).

-

Add 8.0 eq of DIPEA.

-

Note: The solution may turn yellow. Allow pre-activation for only 1-2 minutes (prolonged activation can lead to guanidinium side reactions).

-

-

Coupling Reaction:

-

Add the activated solution to the resin.

-

Agitate (shake, do not stir magnetically) for 2 to 4 hours at room temperature. Note:

-amino acids have slower kinetics than

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).[3]

-

Pass: Beads are colorless (complete coupling).

-

Fail: Beads are blue (incomplete). If blue, re-couple using fresh reagents for another 2 hours.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted amines.

-

Protocol 2: Handling the Tfa Group

This section dictates the workflow based on whether the Tfa group is a permanent cap or a temporary protector.

Workflow A: Permanent N-Cap (Standard)

If the

-

Wash: DMF (5x), DCM (5x).

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 2-3 hours.

-

Result: The peptide is cleaved from the resin, but the N-terminal Tfa group remains intact , yielding a fluorinated peptide.

Workflow B: Tfa Removal for Elongation (Advanced)

Requirement: Base-stable linker (e.g., Rink Amide).[1]

-

Wash: Thoroughly wash resin with water/dioxane (1:1) to prepare for aqueous conditions.[4][5]

-

Deprotection Cocktail: 1M NaOH in Methanol/Water (1:1) or 0.2M Ba(OH)

in Methanol/Water. -

Reaction:

-

Add deprotection solution to resin.

-

Agitate for 30 minutes .

-

Drain and repeat with fresh solution for another 30 minutes .

-

-

Neutralization (Critical):

-

Wash with water (5x).

-

Wash with 10% acetic acid in DMF (to neutralize residual base).

-

Wash with DMF (5x).

-

-

Verification:

-

Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines). Note: The free amine is on a

-carbon; color development may be slower.

-

Visualizing the Workflow

The following diagram illustrates the decision matrix for using this compound.

Figure 1: Decision tree for integrating N-Tfa-

Analytical Quality Control

Because the Tfa group introduces fluorine, standard HPLC (UV 214nm) should be complemented by

| Method | Observation Target | Expected Result |

| HPLC (C18) | Retention Time | Significant shift to higher hydrophobicity (later elution) compared to non-fluorinated analog. |

| MS (ESI+) | Molecular Mass | Mass shift of +96 Da (Tfa group) vs. free amine. |

| Chemical Shift | Singlet around -75 to -76 ppm (relative to CFCl |

Troubleshooting & FAQ

Q: Can I use microwave-assisted synthesis? A: Yes. Coupling can be accelerated at 50°C for 20 minutes (25W). However, avoid temperatures >60°C to prevent potential aspartimide-like side reactions or instability of the Tfa amide if water is present.

Q: My peptide is not dissolving after cleavage.

A: The

Q: I see a mass of [M-96] in my mass spec. A: This indicates loss of the Tfa group. This is rare during acidic cleavage but can happen if the cleavage cocktail heats up significantly or if the peptide was exposed to base during workup. Ensure the cleavage cocktail is kept at room temperature.

References

-

Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (Refer to Chapter on Amide Protection/Trifluoroacetyl).

-

Wuts, P. (2020). Solid-Phase Peptide Synthesis: A Practical Guide. (General protocols for HATU coupling and Kaiser testing).

-

Sleebs, B. E., et al. (2011). Fmoc-SPPS of N-methyl and beta-amino acids. Organic & Biomolecular Chemistry.[4][6]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging Fluorinated Amino Acids in Peptide Drug Design

I have gathered a substantial amount of information regarding the application of fluorinated amino acids in peptide drug design. The search results cover the synthesis of these amino acids, their unique physicochemical properties (hydrophobicity, lipophilicity, helix propensity), and their effects on peptide structure, stability (thermal and proteolytic), and biological activity. I have also found information on the incorporation of fluorinated amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS), including some of the challenges and strategies involved. Furthermore, the search results touch upon analytical techniques like NMR, mass spectrometry, and circular dichroism for characterizing these modified peptides.

The collected information seems sufficient to construct a detailed application note and protocol as requested. I can now proceed to structure this information logically, starting with the fundamentals and moving to practical applications and protocols, while ensuring scientific integrity and including the required visualizations and references. Therefore, I do not need to perform additional searches at this stage.

Introduction: The Fluorine Advantage in Peptidomimetics

Peptide-based therapeutics offer high specificity and low off-target toxicity, making them an attractive modality for drug development.[1] However, their clinical translation is often hampered by poor metabolic stability, low oral bioavailability, and suboptimal pharmacokinetic profiles.[2][3] The strategic incorporation of fluorine into amino acid side chains has emerged as a powerful tool to overcome these limitations.[4][5][6] Unlike its closest elemental cousin, hydrogen, fluorine possesses unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—that can profoundly influence the physicochemical and biological characteristics of peptides.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, synthesis, and analysis of peptides containing fluorinated amino acids. We will delve into the mechanistic underpinnings of how fluorination impacts peptide structure and function, and provide detailed, field-proven protocols for their successful implementation in your research.

The Multifaceted Impact of Fluorination on Peptide Properties

The introduction of fluorine can systematically modulate a peptide's properties in several key ways, a concept often referred to as the "fluorine advantage."

Enhanced Hydrophobicity and Lipophilicity

One of the most significant effects of fluorination is the increase in hydrophobicity of the amino acid side chain.[1][8] This "fluorous effect" can enhance a peptide's ability to interact with and partition into biological membranes, a critical step for cellular uptake and targeting intracellular components.[9] The increased lipophilicity can also improve a peptide's pharmacokinetic profile by increasing its absorption and distribution.[1]

Modulation of Secondary Structure

Fluorinated amino acids can have a profound impact on the secondary structure of peptides, such as α-helices and β-sheets.[8][10] For instance, highly fluorinated amino acids like hexafluoroleucine have been shown to stabilize α-helical conformations.[9][10] This stabilization is attributed to the hydrophobic nature of the fluorinated side chains, which favor burial within the helical core, away from the aqueous environment.[9][10] Conversely, the specific placement of fluorinated residues can also be used to disrupt or induce turns in a peptide's structure. The ability to fine-tune conformation is crucial for optimizing receptor binding and biological activity.

Increased Proteolytic Stability

A major hurdle for peptide drugs is their rapid degradation by proteases in the body. The strong C-F bond and the steric hindrance provided by fluorine atoms can make the adjacent peptide bonds less susceptible to enzymatic cleavage.[3][9][11] By strategically placing fluorinated amino acids at or near protease recognition sites, the metabolic stability and circulating half-life of a peptide can be significantly extended.[3] However, it is important to note that the effect on proteolytic stability is not always predictable and depends on the specific enzyme, the position of the fluorinated residue, and the degree of fluorination.[11]

Altered Binding Affinity and Specificity

The electronic properties of fluorine can influence a peptide's interaction with its biological target. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger or more specific binding interactions.[5] Furthermore, the unique conformational constraints imposed by fluorinated amino acids can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.[12]

Visualizing the Impact: A Conceptual Workflow

Caption: Strategic incorporation of fluorinated amino acids enhances peptide properties.

Practical Guide: Synthesis and Characterization of Fluorinated Peptides

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

The incorporation of fluorinated amino acids into a peptide sequence is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10][13][14] While the general principles of SPPS apply, the unique electronic properties of fluorinated amino acids necessitate some modifications to standard protocols.[1][2]

Materials:

-

Fmoc-protected fluorinated amino acids (e.g., Fmoc-L-4,4,4-trifluorovaline, Fmoc-L-hexafluoroleucine)

-

Standard Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.[15]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

Standard Amino Acids: Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes. Add the activated mixture to the resin and couple for 1-2 hours.

-

Fluorinated Amino Acids: Due to the electron-withdrawing nature of fluorine, the nucleophilicity of the amino group can be reduced, potentially leading to slower coupling kinetics.[2][8]

-

Recommendation: Use a stronger coupling agent like HATU.[16]

-

Recommendation: Double coupling may be necessary. After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated fluorinated amino acid.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[15]

-

-

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

| Parameter | Standard Amino Acid Coupling | Fluorinated Amino Acid Coupling | Rationale for Change |

| Coupling Reagent | HBTU or HATU | HATU recommended | Overcomes reduced nucleophilicity of the fluorinated amino acid's amine group.[2][8] |

| Coupling Time | 1-2 hours | 2-4 hours or double coupling | Slower reaction kinetics due to the electron-withdrawing effect of fluorine.[2] |

| Monitoring | Kaiser test | Kaiser test (critical) | Essential to ensure complete incorporation before proceeding to the next cycle. |

Analytical Characterization of Fluorinated Peptides

Mass Spectrometry

Mass spectrometry is indispensable for confirming the successful synthesis and purity of fluorinated peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[17][18] The observed molecular weight should match the calculated mass of the fluorinated peptide. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence and confirm the position of the fluorinated amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful and highly sensitive technique for characterizing fluorinated peptides.[7][19][20] Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR provides a clean background for analysis.[20] The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing valuable information about:

-

Peptide Conformation: Changes in peptide folding and dynamics will be reflected in the ¹⁹F NMR spectrum.[21]

-

Ligand Binding: The interaction of the peptide with a target protein or membrane can be monitored by changes in the fluorine chemical shift or line broadening.[20]

-

Conformational Isomers: For peptides containing fluorinated proline, distinct signals for the cis and trans isomers can often be observed and quantified.[21]

Visualizing the SPPS Workflow for Fluorinated Peptides

Caption: Fmoc-SPPS workflow for synthesizing peptides with fluorinated amino acids.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[3][9] By comparing the CD spectra of a fluorinated peptide with its non-fluorinated counterpart, one can determine the effect of fluorination on the peptide's conformation (e.g., α-helix, β-sheet, random coil).[9][10] These studies are often performed in different solvent systems, such as aqueous buffers and membrane-mimicking environments (e.g., trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles), to understand how the environment influences the peptide's structure.[3][9]

Protocol 2: Proteolytic Stability Assay

Objective: To assess the enhanced stability of a fluorinated peptide against enzymatic degradation compared to its wild-type analog.

Materials:

-

Fluorinated peptide and non-fluorinated control peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

-

Appropriate buffer for the protease (e.g., Tris-HCl for trypsin, phosphate buffer for chymotrypsin)

-

Reaction quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Peptide Solutions: Prepare stock solutions of the fluorinated and non-fluorinated peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

-

Protease Solution: Prepare a stock solution of the protease in the assay buffer. The final enzyme-to-substrate ratio should be optimized (e.g., 1:50 or 1:100 w/w).

-

Reaction Setup:

-

In separate microcentrifuge tubes, add a defined amount of the peptide solution.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the protease solution to each tube.

-

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately quench the reaction by adding it to a tube containing the quenching solution.

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Monitor the disappearance of the full-length peptide peak over time.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

-

Plot the percentage of remaining peptide versus time for both the fluorinated and non-fluorinated peptides to compare their degradation rates.

-

Conclusion and Future Perspectives

The incorporation of fluorinated amino acids represents a robust and versatile strategy in modern peptide drug design. By leveraging the unique properties of fluorine, researchers can systematically enhance the stability, conformation, and pharmacokinetic profiles of peptide-based therapeutics. The protocols and guidelines presented here provide a solid foundation for the synthesis and characterization of these promising molecules. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of even more sophisticated and effective fluorinated peptide drugs to address a wide range of diseases.

References

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025). PubMed. [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids - PMC. National Center for Biotechnology Information. [Link]

-

Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (2022). MDPI. [Link]

-

Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society. (2007). American Chemical Society Publications. [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

-

Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC. National Center for Biotechnology Information. [Link]

-

Mastering Peptide Synthesis with Fluorinated Amino Acids. (2026). Peptide Synthesis Blog. [Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015). Walsh Medical Media. [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides - ResearchGate. ResearchGate. [Link]

-

Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed. (2020). PubMed. [Link]

-

Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011). Royal Society of Chemistry. [Link]

-

Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed. (2014). PubMed. [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate. ResearchGate. [Link]

-

Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed. (2005). PubMed. [Link]

-

Analysis of fluorinated proteins by mass spectrometry - PubMed. PubMed. [Link]

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins - ANU Open Research. (2014). ANU. [Link]

-

Design of Highly Fluorinated Peptides for Cell-based 19F NMR | Bioconjugate Chemistry. (2023). American Chemical Society Publications. [Link]

-

Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC. National Center for Biotechnology Information. [Link]

-

Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed. (2015). PubMed. [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. KOPS. [Link]

-

Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (2014). American Chemical Society Publications. [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis - PMC. National Center for Biotechnology Information. [Link]

-

Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography - SciSpace. SciSpace. [Link]

-

Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed. (2006). PubMed. [Link]

-

Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing). (2025). Royal Society of Chemistry. [Link]

-

Separation of peptides based on fluorine content.MALDI-MS spectra of... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Circular dichroism spectra of peptides: (a) CD spectra of WT and R at... - ResearchGate. ResearchGate. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025). Biovera Research. [Link]

-

Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Publishing. Royal Society of Chemistry. [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022). Biomatik. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]

-

Peptide Synthesis - Bio-protocol. (2025). Bio-protocol. [Link]

-

Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation - ChemRxiv. ChemRxiv. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 13. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. biovera.com.au [biovera.com.au]

- 15. bio-protocol.org [bio-protocol.org]

- 16. biomatik.com [biomatik.com]

- 17. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic Acid in Modern Drug Discovery

In the landscape of contemporary drug development and medicinal chemistry, the demand for structurally sophisticated and stereochemically defined molecules is unrelenting. Chiral building blocks are the linchpin in the synthesis of these complex entities, enabling precise control over the three-dimensional architecture of pharmacologically active compounds. Among these, β-amino acids and their derivatives have garnered significant attention due to their ability to impart unique conformational constraints and enhanced proteolytic stability to peptides and peptidomimetics. This guide delves into the synthesis and application of a particularly valuable chiral building block: 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid .

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic advantages of this compound, detailed protocols for its enantioselective synthesis, and its application in the construction of novel therapeutic agents.

The Ascendancy of β-Amino Acids and the Role of the Trifluoroacetyl Group

β-Amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural alteration has profound implications for the properties of molecules that incorporate them. Peptides constructed from β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices, sheets, and turns, much like their α-peptide counterparts.[1] However, they exhibit remarkable resistance to degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[2]

The incorporation of a trifluoroacetamido group at the 3-position of 3-amino-3-phenylpropanoic acid offers several distinct advantages in the context of chemical synthesis:

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve cell permeability and bioavailability of the final drug candidate.

-

Stable Protection: The trifluoroacetyl (Tfa) group is a robust protecting group for the amino functionality, stable to a wide range of reaction conditions commonly employed in peptide synthesis.[3]

-

Mild Deprotection Conditions: Despite its stability, the Tfa group can be readily cleaved under mild basic conditions, ensuring the integrity of other sensitive functional groups within a complex molecule.[4]

-

Minimal Racemization: The use of N-trifluoroacetyl protected amino acids in coupling reactions has been shown to proceed with a high degree of stereochemical integrity, minimizing the risk of racemization.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is paramount to its utility as a chiral building block. A highly effective strategy involves the lipase-catalyzed kinetic resolution of a racemic precursor. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol outlines the enzymatic resolution of racemic ethyl 3-amino-3-phenylpropanoate, followed by N-trifluoroacetylation.

Workflow Diagram:

Caption: Enzymatic Resolution and N-Trifluoroacetylation Workflow.

Materials:

-

Racemic ethyl 3-amino-3-phenylpropanoate hydrochloride

-

Lipase PSIM (from Burkholderia cepacia), immobilized

-

Diisopropyl ether (iPr₂O)

-

Triethylamine (Et₃N)

-

Deionized water

-

Ethyl trifluoroacetate

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Enzymatic Resolution:

-

To a suspension of racemic ethyl 3-amino-3-phenylpropanoate hydrochloride (1.0 eq) in diisopropyl ether, add triethylamine (1.1 eq) and deionized water (5.0 eq).

-

Add immobilized Lipase PSIM (amount to be optimized based on enzyme activity).

-

Stir the mixture at 45 °C and monitor the reaction progress by chiral HPLC. The reaction is typically complete when approximately 50% conversion is reached.[5]

-

Upon completion, filter off the enzyme and wash it with diisopropyl ether.

-

Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-ester. The aqueous layer contains the (S)-amino acid.

-

-

Isolation of (S)-3-Amino-3-phenylpropanoic acid:

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-amino-3-phenylpropanoic acid.

-

-

N-Trifluoroacetylation:

-

Dissolve the (S)-3-amino-3-phenylpropanoic acid (1.0 eq) in a mixture of methanol and triethylamine (1.1 eq).

-

Slowly add ethyl trifluoroacetate (1.2 eq) to the solution.[3]

-

Stir the reaction at room temperature for 3 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (S)-3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid.

-

Data Summary:

| Compound | Stereochemistry | Typical Yield | Enantiomeric Excess (ee) |

| (R)-Ethyl 3-amino-3-phenylpropanoate | R | >48% | ≥99% |

| (S)-3-Amino-3-phenylpropanoic acid | S | >48% | ≥99% |

| (S)-3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid | S | High | ≥99% |

Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesized chiral building block is a valuable component for incorporation into peptide and peptidomimetic structures using solid-phase peptide synthesis (SPPS). The following protocol outlines a general procedure for its integration into a growing peptide chain.

Protocol 2: Solid-Phase Peptide Coupling

This protocol describes the coupling of (S)-3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid to a resin-bound amine using standard Fmoc-based SPPS chemistry.

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis Coupling Workflow.

Materials:

-

Resin-bound peptide with a free N-terminal amine (e.g., on Rink Amide resin)

-

(S)-3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

-

Ammonia solution (for Tfa deprotection)

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF in a reaction vessel.

-

If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF to deprotect the amine.

-

Wash the resin thoroughly with DMF and DCM.[6]

-

-

Coupling Reaction:

-

In a separate vial, dissolve (S)-3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid (3 eq) and HBTU (2.9 eq) in DMF.

-

Add DIEA (6 eq) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).[3]

-

After completion, wash the resin extensively with DMF and DCM.

-

-

Chain Elongation (Optional):

-

For further peptide elongation, the subsequent amino acid can be coupled following standard Fmoc-SPPS protocols.

-

-

Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[7]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Trifluoroacetyl Group Deprotection:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

-

Treat with a mild aqueous base, such as a dilute ammonia solution, to cleave the trifluoroacetyl group.[8]

-

Monitor the deprotection by HPLC.

-

Lyophilize the solution to obtain the final deprotected peptide.

-

-

Purification:

-

Purify the final peptide by preparative reverse-phase HPLC.

-

Conclusion

This compound stands out as a highly versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a stereochemically defined β-amino acid scaffold and the advantageous properties of the trifluoroacetyl protecting group provides medicinal chemists with a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. The robust and scalable enantioselective synthesis, coupled with straightforward integration into established synthetic methodologies like SPPS, ensures its broad applicability in the quest for next-generation therapeutics.

References

-

Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. 2020;25(24):6000. Available from: [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. 1980;102(6):2180-2184. Available from: [Link]

-

Lawrence Berkeley National Laboratory. The N-Trifluoroacetylamino Group for Peptide Synthesis. Available from: [Link]

-

Organic Syntheses. L-Tyrosine, N-(trifluoroacetyl)-. Available from: [Link]

-

Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. 2002;67(25):9073-9078. Available from: [Link]

-

Trifluoroacetamides. Organic Chemistry Portal. Available from: [Link]

-

New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. 2012;14(24):6358-6361. Available from: [Link]

-

The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal. Available from: [Link]

- WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection. Google Patents.

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. 2017;60(10):4077-4096. Available from: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007;2(12):3111-3121. Available from: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 2006;33(3):239-254. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. 2015;5(7):295-309. Available from: [Link]

-

Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. The Journal of Organic Chemistry. 1991;56(19):5611-5616. Available from: [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. 2010;17(36):4419-4441. Available from: [Link]

- Use of trifluoroacetamide for n-terminal protection. Google Patents.

-

Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. 2021;12(01):349-363. Available from: [Link]

-

Peptidomimetics. ScienceDirect. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. biomatik.com [biomatik.com]

- 4. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. hilarispublisher.com [hilarispublisher.com]

Leveraging the Trifluoroacetyl Group as a High-Sensitivity ¹⁹F NMR Probe for Elucidating Molecular Interactions

An Application and Protocol Guide:

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in drug discovery and chemical biology for studying molecular interactions.[1][2] Its power lies in the unique properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which result in high detection sensitivity, second only to protons.[3][4] Critically, the near-total absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are free from endogenous background signals.[1][2] The trifluoroacetyl (TFA) group (-COCF₃) is an exceptionally useful ¹⁹F NMR probe due to its high sensitivity to the local electronic environment, leading to a wide chemical shift dispersion that can report on subtle conformational changes and binding events.[5][6][7] This guide provides a detailed overview of the principles and protocols for using the TFA group to label biomolecules and quantitatively analyze their interactions using ¹⁹F NMR.

The Principle: Why ¹⁹F NMR and the Trifluoroacetyl Probe?

The utility of ¹⁹F NMR in interaction studies stems from the exquisite sensitivity of the fluorine chemical shift to its immediate environment.[1][5][6] Changes in solvent exposure, van der Waals contacts, or local electrostatic fields upon ligand binding or conformational change will induce a measurable change in the ¹⁹F resonance.[6][8]

Key observables in a ¹⁹F NMR interaction study include:

-

Chemical Shift Perturbation (CSP): The binding of a ligand to a ¹⁹F-labeled protein alters the local environment of the fluorine probe, causing a shift in its resonance frequency.[1][9] The magnitude of this shift is dependent on the concentration of the ligand and the binding affinity (Kd).

-

Line Broadening: For larger molecules or stronger interactions, binding can lead to an increase in the transverse relaxation rate (T₂), resulting in broader NMR signals.[10] This is particularly useful for detecting binding events.

-

Signal Intensity Changes: In ligand-observed experiments, the binding of a fluorinated small molecule to a large protein target can cause significant line broadening, to the point where the signal of the bound ligand effectively disappears from the spectrum. This change in signal intensity is a clear indicator of binding.

Advantages of the Trifluoroacetyl (TFA) Group:

-

High Sensitivity: The three magnetically equivalent fluorine atoms of the CF₃ group produce a single, sharp resonance with a high signal-to-noise ratio.

-

Distinct Chemical Shift Range: The ¹⁹F chemical shift of the TFA group typically appears in a spectral region from -67 to -85 ppm (relative to CFCl₃), which is generally free from signals of other common fluorinated probes.[7][11]

-

Sensitivity to Environment: The TFA chemical shift is highly responsive to changes in solvent polarity, electronic environment, and substrate topology.[7][11] This makes it an excellent reporter on binding events that alter the probe's local environment.

-

Facile and Site-Selective Introduction: The TFA group can be readily and selectively introduced onto primary amines, such as the ε-amino group of lysine residues on the surface of a protein, via chemical modification.[12]

| Property | Value / Description | Significance for Interaction Studies |

| Nuclear Spin (I) | 1/2 | Yields sharp NMR lines, simplifying spectral analysis. |

| Natural Abundance | 100% | Maximizes signal intensity without isotopic enrichment.[3][4] |

| Relative Sensitivity (vs ¹H) | ~83% | Allows for experiments with relatively low protein concentrations.[4][6] |

| Chemical Shift Range (TFA) | Approx. -67 to -85 ppm | Provides a clear spectral window, minimizing overlap with other probes.[7][11] |

| Environmental Sensitivity | High | Small changes upon binding lead to large, easily detectable chemical shift perturbations.[5][6] |

Table 1: Key NMR Properties of the ¹⁹F Nucleus and the TFA Group.

Application Note 1: Site-Selective Labeling of Proteins with a TFA Probe

The most common strategy for introducing a TFA probe is the chemical modification of solvent-accessible lysine residues. The ε-amino group of lysine is a strong nucleophile that can be selectively acylated under controlled pH conditions.

Protocol 1.1: Trifluoroacetylation of Protein Lysine Residues

This protocol describes the labeling of a purified protein using S-ethyl trifluorothioacetate (SETFA), a common and efficient trifluoroacetylating agent.[12][13]

Causality Behind Experimental Choices:

-

Reagent (SETFA): Thioesters like SETFA are excellent acylating agents in aqueous solutions. They are more stable than acid anhydrides but reactive enough to modify primary amines.

-

pH Control (pH 8.5-9.0): This pH range is a critical compromise. It ensures that the lysine ε-amino group (pKa ~10.5) is sufficiently deprotonated to act as a nucleophile, while minimizing the potential for modifying other residues or causing protein denaturation. It also avoids strongly basic conditions which can cleave the newly formed N-trifluoroacetamide bond.[14]

-

Molar Excess of Reagent: A 10- to 20-fold molar excess of SETFA ensures efficient labeling, especially for less reactive or accessible lysine residues.

-

Quenching and Purification: Tris buffer contains a primary amine that quenches any remaining SETFA. Subsequent dialysis or size-exclusion chromatography is essential to remove the quenching agent, unreacted SETFA, and byproducts.

Materials:

-

Purified protein of interest (1-10 mg/mL) in a buffer without primary amines (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

S-ethyl trifluorothioacetate (SETFA).

-

Reaction Buffer: 100 mM sodium borate, pH 9.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Dialysis tubing or size-exclusion chromatography (SEC) column (e.g., PD-10).

-

Final NMR Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O).

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into a phosphate or HEPES buffer using a desalting column or dialysis.

-

pH Adjustment: Transfer the protein solution to the Reaction Buffer (100 mM sodium borate, pH 9.0). The final protein concentration should ideally be between 20-200 µM.

-

Reagent Preparation: Prepare a fresh stock solution of SETFA in a dry organic solvent like DMSO or acetonitrile.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of SETFA to the protein solution. Incubate the reaction at room temperature for 2-4 hours with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

-

Purification: Remove unreacted SETFA and byproducts by extensive dialysis against the Final NMR Buffer or by using an SEC column.

-

Validation (Self-Validating System):

-

Mass Spectrometry (ESI-MS): Confirm the degree of labeling by observing the mass increase. Each TFA group adds 96 Da to the protein's mass.

-

¹⁹F NMR: Acquire a simple 1D ¹⁹F NMR spectrum of the labeled protein. A successful reaction will show one or more signals in the -74 to -76 ppm region. The number of signals corresponds to the number of chemically distinct labeled sites.

-

-

Concentration and Storage: Concentrate the protein to the desired concentration for NMR studies and store appropriately.

Workflow for trifluoroacetylation of protein lysine residues.

Application Note 2: Probing Protein-Ligand Interactions

Once the protein is successfully labeled, it can be used in ¹⁹F NMR experiments to characterize interactions with ligands, such as small molecule inhibitors or other proteins.

Protocol 2.1: Protein-Observed ¹⁹F NMR Titration

This is the most direct method to determine the binding affinity (Kd) of a ligand for a ¹⁹F-labeled protein.[15] A series of 1D ¹⁹F NMR spectra are recorded as the unlabeled ligand is titrated into the protein sample.

Causality Behind Experimental Choices:

-

Constant Protein Concentration: Keeping the labeled protein concentration constant simplifies data analysis, as changes in the spectrum are solely due to the increasing ligand concentration.

-

Ligand Concentration Range: The titration should span a range from well below to well above the expected Kd (e.g., from 0.1 x Kd to 10 x Kd) to ensure the binding isotherm is fully sampled, allowing for an accurate fit.

-

1D ¹⁹F NMR: For most applications, a simple 1D ¹⁹F experiment is sufficient, fast, and requires lower protein quantities than multidimensional experiments.[15][16]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a sample of the TFA-labeled protein at a suitable concentration (e.g., 25-100 µM) in the Final NMR Buffer containing 10% D₂O for the field-frequency lock.

-

Ligand Stock: Prepare a concentrated stock solution of the unlabeled ligand in the exact same buffer to avoid dilution effects during the titration. A 20-50x concentrated stock is typical.

-

Initial Spectrum: Acquire a high-quality 1D ¹⁹F NMR spectrum of the protein alone. This is the 'apo' or 'free' state spectrum.

-

Titration: Add small aliquots of the ligand stock solution directly to the NMR tube. After each addition, mix thoroughly and allow the sample to equilibrate (usually a few minutes).

-

Spectral Acquisition: Record a 1D ¹⁹F NMR spectrum after each addition of the ligand.

-

Data Processing: Process all spectra uniformly (e.g., same phasing and referencing).

-

Data Analysis:

-